molecular formula C4H10N2O2S B14627271 Methyl [amino(methylsulfanyl)methyl]carbamate CAS No. 54719-24-3

Methyl [amino(methylsulfanyl)methyl]carbamate

Cat. No.: B14627271
CAS No.: 54719-24-3
M. Wt: 150.20 g/mol
InChI Key: AVQPIBKWARDYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [amino(methylsulfanyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is particularly interesting due to its unique structure, which includes an amino group, a methylsulfanyl group, and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [amino(methylsulfanyl)methyl]carbamate typically involves the reaction of an amine with a methylsulfanyl-containing compound and a carbamate precursor. One common method is the reaction of methylamine with methylsulfanyl formaldehyde, followed by the introduction of a carbamate group through the reaction with methyl chloroformate. The reaction conditions usually involve mild temperatures and the use of a base such as sodium hydroxide to facilitate the formation of the carbamate ester.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts, such as dimethyl carbonate and iron-chrome catalysts, can also be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl [amino(methylsulfanyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted carbamates or amines.

Scientific Research Applications

Methyl [amino(methylsulfanyl)methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [amino(methylsulfanyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, which can be beneficial in various applications, such as pest control or drug development .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Comparison

Methyl [amino(methylsulfanyl)methyl]carbamate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties compared to other carbamates. This group can undergo specific reactions, such as oxidation to sulfoxides or sulfones, which are not possible with simpler carbamates like methyl carbamate or ethyl carbamate .

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important compound for scientific research and industrial applications.

Properties

CAS No.

54719-24-3

Molecular Formula

C4H10N2O2S

Molecular Weight

150.20 g/mol

IUPAC Name

methyl N-[amino(methylsulfanyl)methyl]carbamate

InChI

InChI=1S/C4H10N2O2S/c1-8-4(7)6-3(5)9-2/h3H,5H2,1-2H3,(H,6,7)

InChI Key

AVQPIBKWARDYIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(N)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.